molecular formula C7H15NO5 B13775354 Methyl 6-amino-6-deoxy-D-mannopyranoside

Methyl 6-amino-6-deoxy-D-mannopyranoside

Katalognummer: B13775354
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: BJYPUAVFYCRNFH-BWSJPXOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-amino-6-deoxy-D-mannopyranoside is a derivative of mannose, a simple sugar This compound is characterized by the presence of an amino group at the sixth carbon position, replacing the hydroxyl group typically found in mannose

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of nitrous acid for the deamination of methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-α-L-talopyranoside, resulting in the formation of methyl 6-deoxy-2,3-O-isopropylidene-α-L-mannopyranoside .

Industrial Production Methods

Industrial production methods for Methyl 6-amino-6-deoxy-D-mannopyranoside are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-amino-6-deoxy-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for deamination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

Major products formed from these reactions include nitroso and nitro derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 6-amino-6-deoxy-D-mannopyranoside has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 6-amino-6-deoxy-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The amino group at the sixth position allows it to form unique interactions with these targets, influencing various biochemical pathways. This compound can act as a competitive inhibitor of mannose-binding proteins, affecting processes like cell signaling and immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl α-D-mannopyranoside: A similar compound without the amino group at the sixth position.

    Methyl 6-deoxy-α-D-mannopyranoside: Lacks the amino group but has a similar structure.

    Methyl 4-amino-4,6-dideoxy-α-D-mannopyranoside: Another derivative with an amino group at a different position.

Uniqueness

Methyl 6-amino-6-deoxy-D-mannopyranoside is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical and biological properties. This structural modification allows it to participate in specific reactions and interactions that are not possible with its analogs .

Eigenschaften

Molekularformel

C7H15NO5

Molekulargewicht

193.20 g/mol

IUPAC-Name

(2R,3S,4S,5S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6+,7?/m1/s1

InChI-Schlüssel

BJYPUAVFYCRNFH-BWSJPXOBSA-N

Isomerische SMILES

COC1[C@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O

Kanonische SMILES

COC1C(C(C(C(O1)CN)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.